1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18815271
InChI: InChI=1S/C9H10ClNOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5,11H2
SMILES:
Molecular Formula: C9H10ClNOS
Molecular Weight: 215.70 g/mol

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18815271

Molecular Formula: C9H10ClNOS

Molecular Weight: 215.70 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one -

Specification

Molecular Formula C9H10ClNOS
Molecular Weight 215.70 g/mol
IUPAC Name 1-(4-amino-2-sulfanylphenyl)-3-chloropropan-2-one
Standard InChI InChI=1S/C9H10ClNOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5,11H2
Standard InChI Key XVPILJULQYUYJH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N)S)CC(=O)CCl

Introduction

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is a chemical compound with the CAS number 1803881-42-6. It is characterized by its molecular formula C9H10ClNOS, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.

Synthesis and Preparation

While specific synthesis methods for 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one are not detailed in the available literature, compounds with similar structures often involve reactions that introduce the amino and mercapto groups onto the phenyl ring, followed by attachment to the chloropropan-2-one moiety. Synthesis may involve nucleophilic substitution reactions or other organic synthesis techniques.

Purity and Specifications

Commercially available samples of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically have a purity of not less than 98% (NLT 98%). This high purity is crucial for applications requiring precise chemical reactions or biological interactions .

Potential Applications

Given its chemical structure, 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one could be used as a precursor or intermediate in the synthesis of pharmaceuticals or other organic compounds. The presence of reactive groups (amino and mercapto) allows for further modification, which is valuable in drug design and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator